[(2S)-2-amino-3,3-difluoropropoxy](tert-butyl)dimethylsilane
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Overview
Description
(2S)-2-amino-3,3-difluoropropoxydimethylsilane is a compound that features a unique combination of functional groups, including an amino group, difluoropropoxy group, and a tert-butyl dimethylsilane group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3,3-difluoropropoxydimethylsilane typically involves multiple steps, starting from readily available precursors. One common route involves the protection of the amino group, followed by the introduction of the difluoropropoxy group through nucleophilic substitution reactions. The tert-butyl dimethylsilane group is then introduced using standard silylation techniques.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of flow microreactor systems, which offer efficient and sustainable synthesis methods .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-3,3-difluoropropoxydimethylsilane can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The difluoropropoxy group can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluoropropoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Typical conditions involve controlled temperatures and the use of catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups at the difluoropropoxy position.
Scientific Research Applications
(2S)-2-amino-3,3-difluoropropoxydimethylsilane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein modifications.
Mechanism of Action
The mechanism by which (2S)-2-amino-3,3-difluoropropoxydimethylsilane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds, while the difluoropropoxy group can participate in hydrophobic interactions. The tert-butyl dimethylsilane group provides steric hindrance, influencing the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-amino-3,3-difluoropropoxydimethylsilane can be compared with other silylated amino compounds and difluorinated compounds.
- Similar compounds include [(2S)-2-amino-3,3-difluoropropoxy]trimethylsilane and [(2S)-2-amino-3,3-difluoropropoxy]triethylsilane.
Uniqueness
The uniqueness of (2S)-2-amino-3,3-difluoropropoxydimethylsilane lies in its combination of functional groups, which confer distinct reactivity and stability. The presence of the tert-butyl dimethylsilane group provides steric protection, making it more resistant to hydrolysis and oxidation compared to similar compounds .
Properties
Molecular Formula |
C9H21F2NOSi |
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Molecular Weight |
225.35 g/mol |
IUPAC Name |
(2S)-3-[tert-butyl(dimethyl)silyl]oxy-1,1-difluoropropan-2-amine |
InChI |
InChI=1S/C9H21F2NOSi/c1-9(2,3)14(4,5)13-6-7(12)8(10)11/h7-8H,6,12H2,1-5H3/t7-/m0/s1 |
InChI Key |
IWWXFOIHMHTSMR-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H](C(F)F)N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(C(F)F)N |
Origin of Product |
United States |
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